REACTION_SMILES
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[CH2:2]([O:3][C:5]([c:6]1[cH:7][c:8]([N+:13](=[O:14])[O-:15])[c:9]([NH2:12])[cH:10][cH:11]1)=[NH:16])[CH3:4].[CH3:18][CH2:19][O:20][CH2:21][CH3:22].[CH3:23][CH2:24][OH:25].[ClH:1].[NH3:17]>>[C:5]([c:6]1[cH:7][c:8]([N+:13](=[O:14])[O-:15])[c:9]([NH2:12])[cH:10][cH:11]1)([NH2:16])=[NH:17].[ClH:1]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=N)c1ccc(N)c([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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|
Type
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product
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Smiles
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N=C(N)c1ccc(N)c([N+](=O)[O-])c1
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |